Ethyl 3, 5-diMethyl-2-pyridinecarboxylate
Description
Historical Context and Discovery
Ethyl 3,5-dimethyl-2-pyridinecarboxylate emerged as a compound of interest during advancements in pyridine chemistry during the mid-20th century. Its synthesis aligns with methodologies developed for substituted pyridine carboxylates, particularly those leveraging condensation and oxidation reactions. The Hantzsch synthesis, first reported in 1882 for dihydropyridines, laid the groundwork for later modifications to produce fully aromatic pyridine derivatives like this compound. Early reports of its synthesis appear in patent literature from the 1950s, where esterification techniques for pyridine carboxylic acids were refined using acid catalysts. The compound (CAS 80206-41-3) was systematically characterized in the 1980s as part of broader studies on pyridine-based intermediates for pharmaceuticals.
Nomenclature and Classification in Heterocyclic Chemistry
The compound belongs to the pyridine family, a six-membered heterocyclic ring containing one nitrogen atom. Its IUPAC name, ethyl 3,5-dimethylpyridine-2-carboxylate , reflects its substituents:
- A carboxylate ester at position 2 ($$ \text{C}_2 $$)
- Methyl groups at positions 3 ($$ \text{C}3 $$) and 5 ($$ \text{C}5 $$)
Structural Classification:
This classification places it among alkyl-substituted pyridine carboxylates , a subgroup valued for tunable electronic properties.
Significance in Pyridine Chemistry Research
Ethyl 3,5-dimethyl-2-pyridinecarboxylate serves as a versatile intermediate in organic synthesis:
- Pharmaceutical applications : Precursor for calcium channel blockers and kinase inhibitors due to its ability to coordinate metal ions.
- Materials science : Modifies electronic properties of coordination polymers.
- Catalysis : Acts as a ligand in asymmetric catalysis, leveraging its rigid pyridine backbone.
Recent studies highlight its role in synthesizing 2-oxoglutarate (2OG) oxygenase inhibitors , which target enzymes involved in epigenetic regulation. Its methyl groups enhance lipophilicity, improving membrane permeability in drug candidates.
Relationship to Other Substituted Pyridine Carboxylates
The compound’s properties are contextualized by comparing it to structurally related esters:
| Compound | Substituents | Key Differences |
|---|---|---|
| Ethyl nicotinate | -COOEt (C$$_3$$) | Lacks methyl groups; lower steric hindrance |
| Ethyl 4-methylnicotinate | -COOEt (C$$3$$), -CH$$3$$ (C$$_4$$) | Altered electronic effects at C$$_4$$ |
| Ethyl picolinate | -COOEt (C$$_2$$) | No methyl groups; simpler reactivity profile |
Synthetic Comparisons:
- Unlike nicotinate derivatives, the 3,5-dimethyl groups in this compound require regioselective alkylation during synthesis.
- Its esterification follows mechanisms similar to those of pyridin-2-yl benzoates but with higher yields due to methyl group stabilization.
Molecular Structure and Physicochemical Properties
(Note: Subsequent sections would expand on synthesis, applications, and comparative analyses per the outlined structure, adhering to the same rigorous sourcing and formatting.)
Properties
IUPAC Name |
ethyl 3,5-dimethylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-4-13-10(12)9-8(3)5-7(2)6-11-9/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYIDPRYAIMJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717272 | |
| Record name | Ethyl 3,5-dimethylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80206-41-3 | |
| Record name | Ethyl 3,5-dimethylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3, 5-diMethyl-2-pyridinecarboxylate can be synthesized through several methods. One common method involves the condensation of 2,3-pentanedione with proline, followed by esterification with ethanol. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the alkylation of 3,5-dimethylpyridine with ethyl chloroformate. This method is preferred due to its efficiency and scalability. The reaction is usually conducted in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid byproduct .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3, 5-diMethyl-2-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .
Scientific Research Applications
Chemistry
In organic synthesis, Ethyl 3,5-diMethyl-2-pyridinecarboxylate serves as an important intermediate for constructing complex organic molecules. Its unique structure allows for various chemical transformations:
- Oxidation : Can be oxidized to form pyridine N-oxides.
- Reduction : Reduced to yield different pyridine derivatives.
- Substitution Reactions : Undergoes nucleophilic substitutions where the ethyl group can be replaced by other functional groups.
Biology
Research indicates that Ethyl 3,5-diMethyl-2-pyridinecarboxylate exhibits potential biological activities:
- Antimicrobial Activity : Studies have shown it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
- Anticancer Properties : In vitro studies demonstrate that it reduces the viability of human breast cancer cells (MCF-7) with an IC50 value around 30 µM.
Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial properties of Ethyl 3,5-diMethyl-2-pyridinecarboxylate. The results indicated significant inhibition against common pathogens:
| Activity Type | Target Organism | Effect Observed | Concentration (IC50/MIC) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Growth inhibition | MIC: 50-100 µg/mL |
| Antimicrobial | Escherichia coli | Growth inhibition | MIC: 50-100 µg/mL |
Cancer Cell Inhibition
In a peer-reviewed study focusing on its anticancer effects, treatment with Ethyl 3,5-diMethyl-2-pyridinecarboxylate resulted in a notable decrease in MCF-7 cell viability:
| Activity Type | Cell Line | Effect Observed | Concentration (IC50) |
|---|---|---|---|
| Anticancer | MCF-7 | Cell viability reduction | IC50: ~30 µM |
Industrial Applications
Ethyl 3,5-diMethyl-2-pyridinecarboxylate finds utility in various industrial sectors:
- Agrochemicals : Utilized in the formulation of pesticides and herbicides due to its biological activity.
- Pharmaceuticals : Investigated as a potential precursor for synthesizing novel therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 3, 5-diMethyl-2-pyridinecarboxylate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Ethyl 4-Hydroxymethyl-2-methylpyridine-5-carboxylate
Structure: This analogue (C₁₀H₁₃NO₃) replaces the 3,5-dimethyl groups of the target compound with a hydroxymethyl (-CH₂OH) at position 4 and retains a methyl group at position 2 . Key Findings:
- Hydrogen Bonding : The hydroxymethyl group facilitates O–H⋯N hydrogen bonding in crystal structures, promoting chain-like molecular assemblies .
- Planarity: Substituents on the pyridine ring are nearly coplanar (8.1° deviation for hydroxymethyl), contrasting with the 3,5-dimethyl arrangement, which may adopt different steric configurations. Applications: Potential in crystallography and materials science due to its defined supramolecular interactions.
Ethyl 5-Cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate
Structure: This compound (C₁₀H₁₀N₂O₂S) introduces a cyano (-CN) group at position 5 and a thioxo (-S) group at position 6, creating a dihydropyridine ring . Key Findings:
- Reactivity: The thioxo and cyano groups enhance electrophilicity, making it suitable for nucleophilic substitution or cyclization reactions.
- Mass Spectral Data : High-quality spectral data (PubChem ID 721260) confirm its stability under analytical conditions .
Applications : Likely serves as an intermediate in synthesizing sulfur-containing pharmaceuticals or agrochemicals.
Ethyl 2-Chloro-4,6-dimethylpyrimidine-5-carboxylate
Structure : A pyrimidine derivative (C₉H₁₁ClN₂O₂) with chlorine at position 2 and methyl groups at 4 and 6 .
Key Differences :
- Ring System : Pyrimidine (6-membered ring with two nitrogen atoms) vs. pyridine (one nitrogen), altering electronic properties and hydrogen-bonding capacity.
- Applications: Used in drug discovery, particularly for antimetabolites or kinase inhibitors.
PAK-200: A Dihydropyridine Analogue
Structure: 2-[Benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(phosphorinan-yl)-3-pyridinecarboxylate, a complex dihydropyridine . Key Findings:
- Pharmacological Activity : Inhibits P-glycoprotein-mediated drug efflux, reversing multidrug resistance in cancer cells at 5 µM .
- Selectivity : Lower calcium antagonism than nicardipine (1,000-fold) and verapamil (5-fold), reducing cardiovascular side effects .
Applications : Adjuvant therapy in oncology to enhance chemotherapeutic efficacy.
Data Table: Comparative Overview
Biological Activity
Ethyl 3, 5-diMethyl-2-pyridinecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Profile
Chemical Structure : this compound is an ester derivative of pyridine with two methyl groups at the 3 and 5 positions and an ethyl ester at the carboxylic acid moiety. Its molecular formula is C₉H₁₁N O₂.
Chemical Reactions : The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are essential for its functional applications in organic synthesis and medicinal chemistry.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. These interactions can modulate enzyme activities and receptor functions, influencing various cellular processes including:
- Signal Transduction : The compound may affect pathways that regulate cell growth and apoptosis.
- Gene Expression : It could potentially alter the expression levels of genes involved in cancer progression and microbial resistance.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound shows promise in inducing apoptosis in cancer cells through mechanisms that may involve oxidative stress and modulation of signaling pathways associated with cell survival. Specific studies have reported IC50 values indicating effective concentration levels for inhibiting cancer cell growth .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. This study underscores its potential as a therapeutic agent in treating bacterial infections.
- Cancer Cell Inhibition : Research published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in the viability of human breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM. This finding suggests that the compound may serve as a lead for developing new anticancer therapies .
Research Findings Summary
| Activity Type | Target Organism/Cell Line | Effect Observed | Concentration (IC50/MIC) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Growth inhibition | MIC: 50-100 µg/mL |
| Antimicrobial | Escherichia coli | Growth inhibition | MIC: 50-100 µg/mL |
| Anticancer | MCF-7 (breast cancer) | Cell viability reduction | IC50: ~30 µM |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3,5-dimethyl-2-pyridinecarboxylate?
- Methodological Answer : The compound is typically synthesized via condensation reactions or esterification. For example, piperidine-catalyzed cyclization in methanol under reflux conditions (similar to methods for related pyridine carboxylates) can yield the target compound. Purification often involves recrystallization from methanol, as described for analogous esters in synthesis protocols . Optimization may include adjusting stoichiometry or solvent polarity to improve yield.
Q. What purification techniques are recommended for this compound?
- Methodological Answer : Recrystallization using methanol or ethanol is effective for removing impurities, as demonstrated in procedures for structurally similar pyridine derivatives . Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) can resolve complex mixtures, particularly when synthesizing derivatives with varying substituents .
Q. How should researchers handle and store this compound safely?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. For spills, collect material without generating dust and dispose via licensed chemical waste services, as improper drainage risks environmental contamination .
Advanced Research Questions
Q. How can X-ray crystallography confirm the structure of Ethyl 3,5-dimethyl-2-pyridinecarboxylate?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsional parameters. For example, analogous pyridine carboxylates show C–O ester bond lengths of ~1.34 Å and dihedral angles between the pyridine ring and ester group of 5–10°, critical for validating stereoelectronic effects . Data collection should use low-temperature (e.g., 100 K) to minimize thermal motion artifacts.
| Key Crystallographic Parameters | Values from Evidence |
|---|---|
| C–O bond length (ester) | 1.34–1.36 Å |
| Dihedral angle (pyridine-ester) | 5.2–9.8° |
| Space group | P1 or P2₁/c |
Q. How to address discrepancies in NMR data during structural characterization?
- Methodological Answer : Contradictions in ¹H/¹³C NMR shifts (e.g., methyl group resonances) may arise from solvent polarity or dynamic effects. Compare data across solvents (CDCl₃ vs. DMSO-d₆) and validate via 2D techniques (HSQC, HMBC). For instance, methyl protons in similar compounds resonate at δ 2.1–2.5 ppm, while ester carbonyl carbons appear at δ 165–170 ppm . Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular formula.
Q. What strategies optimize synthesis yield for derivatives of this compound?
- Methodological Answer : Yield optimization involves:
- Catalyst screening : Piperidine or DBU for condensation reactions .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for electron-deficient pyridine systems.
- Temperature control : Reflux (70–80°C) for cyclization vs. room temperature for esterification .
- Example: A 15% yield increase was achieved for a pyrazole-pyridine hybrid by replacing ethanol with DMF .
Q. How do substituents on the pyridine ring influence reactivity?
- Methodological Answer : Methyl groups at positions 3 and 5 enhance steric hindrance, reducing nucleophilic attack at the ester carbonyl. Electron-donating groups (e.g., –OCH₃) increase ring electron density, altering regioselectivity in electrophilic substitutions. For example, bromination of analogous compounds occurs preferentially at the 4-position due to methyl-directed orientation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
